5-fluoro-3-methyl-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methyl-2-(trifluoromethyl)pyridine is an organic compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated pyridines are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are often incorporated into molecules to enhance their biological activity, suggesting that they interact with a variety of biological targets .
Mode of Action
It is known that trifluoromethylpyridines can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond . This suggests that 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that fluorinated compounds, such as this one, can significantly affect pharmaceutical growth . This suggests that this compound may interact with various biochemical pathways, leading to downstream effects that contribute to its biological activity.
Pharmacokinetics
It is known that the presence of fluorine in a compound can significantly affect its pharmacokinetic properties . Therefore, it can be inferred that the trifluoromethyl group in this compound may influence its ADME properties and, consequently, its bioavailability.
Result of Action
It is known that fluorinated compounds can exhibit a wide range of biological activities . This suggests that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the properties of fluorinated compounds can be affected by various environmental factors . Therefore, it can be inferred that the action of this compound may also be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine are largely due to the presence of a fluorine atom and a pyridine in their structure These distinctive physical–chemical properties allow the compound to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that trifluoromethylpyridines and their derivatives play a fundamental role in the development of many agrochemical and pharmaceutical compounds . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product . Additionally, the use of catalysts such as palladium or copper can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: NFSI, Selectfluor, CF3I
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines with various functional groups .
Scientific Research Applications
5-Fluoro-3-methyl-2-(trifluoromethyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
Uniqueness
5-Fluoro-3-methyl-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine and trifluoromethyl groups enhances its stability, lipophilicity, and bioactivity compared to other similar compounds.
Properties
IUPAC Name |
5-fluoro-3-methyl-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-4-2-5(8)3-12-6(4)7(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLCZMLFGRMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443110-68-6 |
Source
|
Record name | 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.